molecular formula C11H13NO B13356105 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

Cat. No.: B13356105
M. Wt: 175.23 g/mol
InChI Key: JGNMVPZPYMNKOM-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a heterocyclic aromatic compound It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-Methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid.

    Reduction: 2-Methyl-3,4-dihydroquinoline-1(2H)-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The quinoline ring system can also intercalate with DNA, affecting its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar bicyclic structure but without the methyl and aldehyde substituents.

    2-Methylquinoline: Similar structure but lacks the aldehyde group.

    3,4-Dihydroquinoline: Similar structure but lacks the methyl and aldehyde groups.

Uniqueness

2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde

InChI

InChI=1S/C11H13NO/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-5,8-9H,6-7H2,1H3

InChI Key

JGNMVPZPYMNKOM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2N1C=O

Origin of Product

United States

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